1-cyclohexyl-N-(cyclopentylmethyl)methanamine
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Overview
Description
1-cyclohexyl-N-(cyclopentylmethyl)methanamine is an organic compound with the molecular formula C13H25N. It is a secondary amine characterized by a cyclohexyl group attached to the nitrogen atom and a cyclopentylmethyl group attached to the methanamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-(cyclopentylmethyl)methanamine typically involves the reaction of cyclohexylamine with cyclopentylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-(cyclopentylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-cyclohexyl-N-(cyclopentylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-(cyclopentylmethyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-N-methylethanamine: Similar structure but with a methyl group instead of a cyclopentylmethyl group.
1-Cyclohexyl-N-(4-methylphenyl)methanamine: Contains a 4-methylphenyl group instead of a cyclopentylmethyl group
Uniqueness
1-cyclohexyl-N-(cyclopentylmethyl)methanamine is unique due to its specific combination of cyclohexyl and cyclopentylmethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H25N |
---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
1-cyclohexyl-N-(cyclopentylmethyl)methanamine |
InChI |
InChI=1S/C13H25N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h12-14H,1-11H2 |
InChI Key |
PAXHJSBRWDDNAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC2CCCC2 |
Origin of Product |
United States |
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